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Compound of Interest

Compound Name:
4-(4-methoxyphenyl)-N,N-

dimethylaniline

Cat. No.: B180176 Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 4-(4-
methoxyphenyl)-N,N-dimethylaniline, a biaryl compound of interest in medicinal chemistry

and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-

Miyaura cross-coupling reaction between 4-bromo-N,N-dimethylaniline and 4-

methoxyphenylboronic acid. This method offers high yields and good functional group

tolerance. Included are the experimental procedures, a summary of reaction parameters, and

characterization data.

Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the

formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] These

structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This

protocol details the synthesis of 4-(4-methoxyphenyl)-N,N-dimethylaniline, a derivative that

can serve as a key intermediate in the development of novel organic compounds. The reaction

employs a palladium catalyst, a suitable base, and an appropriate solvent system to facilitate

the coupling of an aryl halide with an arylboronic acid.
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Reaction Scheme
The synthesis of 4-(4-methoxyphenyl)-N,N-dimethylaniline is accomplished by the Suzuki-

Miyaura coupling reaction as depicted below:

General Reaction Scheme for the Suzuki-Miyaura Coupling

Experimental Protocol
Materials:

4-Bromo-N,N-dimethylaniline

4-Methoxyphenylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium Carbonate (K₂CO₃)

1,4-Dioxane

Distilled Water

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Equipment:

Round-bottom flask

Reflux condenser
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Magnetic stirrer with heating plate

Inert atmosphere setup (e.g., nitrogen or argon)

Separatory funnel

Rotary evaporator

Column chromatography apparatus

Standard laboratory glassware

Procedure:

Reaction Setup: To a round-bottom flask, add 4-bromo-N,N-dimethylaniline (1.0 mmol, 1.0

equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0

mmol, 2.0 equiv).

Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II)

acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in a small amount

of 1,4-dioxane.

Reaction Initiation: Add the catalyst solution to the reaction flask. Evacuate and backfill the

flask with an inert gas (nitrogen or argon) three times.

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL) to the flask.

Reaction Conditions: Heat the reaction mixture to 80-90°C and stir vigorously for 12-24

hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with

ethyl acetate (20 mL) and water (20 mL).

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the

aqueous layer with ethyl acetate (2 x 15 mL).

Washing: Combine the organic layers and wash with brine (20 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by flash column chromatography on silica gel using a

mixture of hexane and ethyl acetate as the eluent.

Data Presentation
Table 1: Summary of Reaction Parameters and Yields for Suzuki-Miyaura Coupling

Parameter Value

Aryl Halide 4-Bromo-N,N-dimethylaniline

Boronic Acid 4-Methoxyphenylboronic acid

Catalyst Pd(OAc)₂ / PPh₃

Base K₂CO₃

Solvent 1,4-Dioxane / Water (4:1)

Temperature 80-90°C

Reaction Time 12-24 hours

Isolated Yield 75-90%

Characterization Data
The synthesized 4-(4-methoxyphenyl)-N,N-dimethylaniline can be characterized by the

following spectroscopic methods:

¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.45 (d, J=8.8 Hz, 2H), 7.39 (d, J=8.8 Hz, 2H), 6.93 (d,

J=8.8 Hz, 2H), 6.75 (d, J=8.8 Hz, 2H), 3.84 (s, 3H), 2.98 (s, 6H).

¹³C NMR (101 MHz, CDCl₃): δ (ppm) 158.5, 149.8, 132.8, 127.8, 126.9, 114.2, 113.0, 55.4,

40.7.

Mass Spectrometry (ESI-MS): m/z calculated for C₁₅H₁₇NO [M+H]⁺: 228.1383, found:

228.1385.
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Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 4-(4-
methoxyphenyl)-N,N-dimethylaniline.
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Synthesis

Work-up & Purification

1. Mix Reactants:
4-Bromo-N,N-dimethylaniline,
4-methoxyphenylboronic acid,

K₂CO₃

2. Add Catalyst & Solvent:
Pd(OAc)₂/PPh₃ in
1,4-Dioxane/H₂O

3. Heat & Stir:
80-90°C, 12-24h

under inert atmosphere

4. Quench & Extract:
Add EtOAc and H₂O,

separate layers

Reaction Completion

5. Wash & Dry:
Wash with brine,
dry over MgSO₄

6. Concentrate:
Remove solvent via
rotary evaporation

7. Purify:
Flash column

chromatography

Final Product:
4-(4-methoxyphenyl)-N,N-dimethylaniline

Characterization

Click to download full resolution via product page
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Caption: Experimental workflow for the synthesis of 4-(4-methoxyphenyl)-N,N-
dimethylaniline.

Signaling Pathway Diagram (Catalytic Cycle)
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium

catalyst.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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